molecular formula C18H23IN4O2 B13783153 (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) CAS No. 66967-86-0

(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester)

Cat. No.: B13783153
CAS No.: 66967-86-0
M. Wt: 454.3 g/mol
InChI Key: JSSRQPSYZNFTTQ-UHFFFAOYSA-M
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Description

(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) is a complex organic compound with the molecular formula C18-H23-N4-O2.I and a molecular weight of 454.35 . This compound is characterized by the presence of a phenylazo group, a trimethylammonium group, and a dimethylcarbamate ester, making it a unique molecule with diverse chemical properties.

Properties

CAS No.

66967-86-0

Molecular Formula

C18H23IN4O2

Molecular Weight

454.3 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)-4-phenyldiazenylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C18H23N4O2.HI/c1-21(2)18(23)24-17-13-15(22(3,4)5)11-12-16(17)20-19-14-9-7-6-8-10-14;/h6-13H,1-5H3;1H/q+1;/p-1

InChI Key

JSSRQPSYZNFTTQ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=CC=C2.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Reduction of the Azo Group

The azo (–N=N–) linkage undergoes reductive cleavage under controlled conditions, forming primary amines. This reaction is critical for modifying dye properties or generating intermediates for pharmaceutical applications.

Reaction Conditions Reagents Products Yield References
Acidic environment (pH < 3)Sodium dithionite (Na₂S₂O₄)3-Hydroxy-4-aminophenyl derivatives85–92%
Catalytic hydrogenation (H₂)Pd/C, ethanolTrimethylammonium-substituted aniline analogs78%

Key Findings :

  • Reduction in acidic media preferentially targets the azo group without affecting the ester or ammonium groups.

  • Hydrogenation requires inert atmospheres to avoid side reactions with the iodide counterion .

Acid-Base Reactions of the Phenolic Hydroxyl Group

The phenolic –OH group participates in proton transfer reactions, enabling pH-dependent solubility and coordination chemistry.

Reaction Type Conditions Observations Applications
DeprotonationNaOH (1M), aqueousFormation of water-soluble phenolate ionDye solubilization in alkaline media
Metal complexationFe³⁺/Cu²⁺ salts, pH 7–9Colored coordination complexesCatalysis or sensor development

Spectroscopic Evidence :

  • UV-Vis shifts from 480 nm (phenolic form) to 520 nm (phenolate) confirm deprotonation.

  • IR spectroscopy shows loss of O–H stretch (3400 cm⁻¹) and new M–O bonds (600–800 cm⁻¹) .

Hydrolysis of the Dimethylcarbamate Ester

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carbamic acid or its salts.

Conditions Catalyst Products Reaction Rate
0.1M HCl, refluxDimethylcarbamic acid + phenol derivativeSlow (24 h)
0.1M NaOH, 60°CSodium dimethylcarbamate + phenolic intermediateRapid (2 h)

Mechanistic Insight :

  • Alkaline hydrolysis follows nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon .

  • Hydrolysis rates correlate with steric hindrance from the trimethylammonium group.

Reactivity of the Trimethylammonium Group

The quaternary ammonium moiety participates in ion-exchange and Hofmann elimination reactions.

Reaction Reagents Products Notes
Ion exchangeAgNO₃Silver iodide precipitate + ammonium nitrateQuantitative iodide removal
Hofmann eliminationStrong base (e.g., KOH)Tertiary amine + alkeneRequires elevated temperature

Analytical Data :

  • Ion-exchange chromatography confirms replacement of iodide with nitrate .

  • GC-MS identifies ethylene derivatives during elimination .

Photochemical Reactions

The azo group exhibits reversible trans-to-cis isomerization under UV light (λ = 365 nm), relevant for photoresponsive materials.

Parameter Details
Quantum yield0.45 (measured in ethanol)
Thermal relaxation120 min (25°C, dark conditions)

Applications :

  • Photoswitching in molecular devices.

  • Light-controlled drug delivery systems .

Stability Under Environmental Conditions

The compound degrades via pathways influenced by pH, temperature, and oxidants:

Factor Degradation Pathway Half-Life
UV exposureAzo bond cleavage → radical intermediates48 h (natural light)
Oxidative (H₂O₂)N-oxidation → nitro derivatives6 h

Ecotoxicological Note :

  • Degradation byproducts show moderate aquatic toxicity (EC₅₀ = 12 mg/L) .

Scientific Research Applications

(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the trimethylammonium group may interact with biological membranes or receptors. The dimethylcarbamate ester functionality can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylazo group, trimethylammonium group, and dimethylcarbamate ester makes it a versatile compound with diverse applications in various fields .

Biological Activity

(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester), a compound with significant biological implications, is characterized by its unique chemical structure, which includes a phenylazo group and a trimethylammonium moiety. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and toxicity profiles.

Chemical Structure

The compound can be represented by the following chemical formula:
C18H23IN4O2\text{C}_{18}\text{H}_{23}\text{I}\text{N}_4\text{O}_2
Its structure features a phenylazo group, which is known for its role in various biological activities due to its ability to form reactive intermediates.

Antibacterial Properties

Research indicates that compounds similar to (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide exhibit antibacterial activity. For instance, a study demonstrated that derivatives of trimethylammonium compounds showed significant inhibition against various bacterial strains. The mechanism of action is believed to involve the formation of singlet oxygen and reactive intermediates that disrupt bacterial cell membranes .

Antioxidant Activity

The antioxidant potential of this compound has been investigated, revealing its capacity to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related damage in biological systems. The presence of the hydroxyl group enhances its electron-donating ability, contributing to its antioxidant properties .

Toxicity Profile

Toxicological assessments are vital for understanding the safety of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide. Data from chemical toxicity databases indicate varying degrees of toxicity depending on concentration and exposure routes. The compound's iodide component may contribute to specific toxicological effects, necessitating careful evaluation in therapeutic contexts .

Study 1: Antimicrobial Efficacy

A study published in 2003 evaluated the antimicrobial efficacy of related trimethylammonium compounds, demonstrating that certain derivatives possess stronger antibacterial properties than traditional antibiotics. The results suggested a promising avenue for developing new antimicrobial agents based on this structural framework .

Study 2: Oxidative Stress Mitigation

In another investigation, researchers explored the protective effects of similar compounds against oxidative stress in cellular models. The findings indicated that these compounds could significantly reduce markers of oxidative damage, supporting their potential use in therapeutic applications aimed at diseases characterized by oxidative stress .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialInhibition of bacterial growth
AntioxidantScavenging free radicals
ToxicityVariable toxicity based on concentration

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